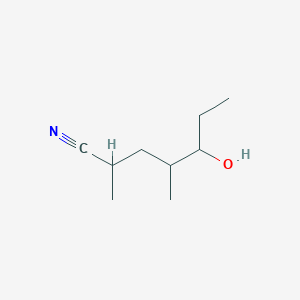

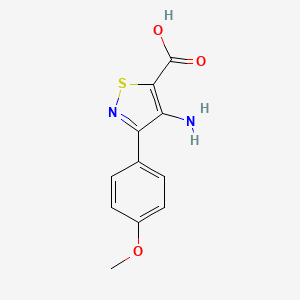

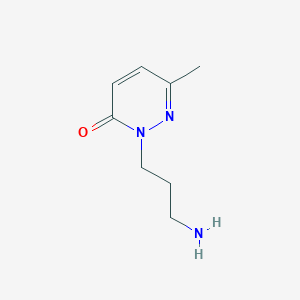

![molecular formula C6H8N4O B1367432 7-Nitroso-5,6,7,8-tétrahydro-imidazo[1,2-a]pyrazine CAS No. 91476-88-9](/img/structure/B1367432.png)

7-Nitroso-5,6,7,8-tétrahydro-imidazo[1,2-a]pyrazine

Vue d'ensemble

Description

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a chemical compound that has been studied for its potential applications . It is a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine . This compound has been identified as an impurity in the active pharmaceutical ingredient sitagliptin phosphate monohydrate .

Applications De Recherche Scientifique

Analyse des contaminants pharmaceutiques

Le composé est utilisé dans les méthodes analytiques pour déterminer la contamination par les N-nitrosamines dans les médicaments à base de sitagliptine, ce qui est préoccupant en raison de la génotoxicité potentielle de ces impuretés .

Inhibiteurs de KRAS G12C

Il sert de précurseur dans la synthèse des inhibiteurs de KRAS G12C, qui sont explorés comme agents antitumoraux .

Échafaudage de synthèse organique

L'échafaudage imidazo[1,2-a]pyrazine est utilisé en synthèse organique et en développement de médicaments en raison de sa réactivité et de sa polyvalence .

Activités antibactériennes et antifongiques

Des dérivés de ce composé ont montré des activités antibactériennes et antifongiques prometteuses, indiquant son utilisation potentielle dans le développement de nouveaux agents antimicrobiens .

Propriétés antivirales

Il existe également des preuves d'activités antivirales associées aux dérivés de ce composé, suggérant son application dans le développement de médicaments antiviraux .

Inhibition des kinases

Certains dérivés ont été trouvés pour présenter une activité sur l'inhibition des kinases, ce qui est significatif pour le développement de traitements pour les maladies impliquant une dysrégulation des kinases .

Safety and Hazards

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a nitrosamine, a class of compounds that are internationally recognized as strong carcinogens . The International Agency for Research on Cancer (IARC) classifies certain nitrosamines as the most potent carcinogens, and the Environmental Protection Agency (EPA) of the United States considers that even extremely low concentrations of certain nitrosamines can cause cancer .

Mécanisme D'action

Target of Action

It is found as an impurity in the active pharmaceutical ingredient of sitagliptin , a drug used to treat type 2 diabetes. It’s also suggested that similar compounds can be used as KRAS G12C inhibitors, which are antitumor agents .

Mode of Action

As an impurity in sitagliptin, it may interact with the same targets as sitagliptin . Sitagliptin works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, resulting in increased levels of incretin hormones, decreased glucagon release, and increased insulin release .

Biochemical Pathways

These hormones help regulate glucose metabolism .

Pharmacokinetics

As an impurity in sitagliptin, it may share similar pharmacokinetic properties .

Result of Action

Sitagliptin helps to regulate blood glucose levels by increasing insulin release and decreasing glucagon release .

Analyse Biochimique

Biochemical Properties

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential genotoxic impurity in pharmaceutical compounds such as sitagliptin . The interaction of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine with enzymes involved in metabolic pathways can lead to the formation of reactive intermediates, which may cause DNA damage and other cellular effects.

Cellular Effects

The effects of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine in cells can lead to oxidative stress, which in turn can alter gene expression and disrupt normal cellular functions .

Molecular Mechanism

At the molecular level, 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine exerts its effects through various mechanisms. It can bind to DNA and proteins, leading to the formation of adducts that interfere with normal cellular processes. Additionally, this compound can inhibit or activate specific enzymes, resulting in changes in metabolic pathways and gene expression . The nitroso group in 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is particularly reactive and can form covalent bonds with nucleophilic sites in biomolecules.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the overall effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine can lead to severe toxicity, including liver damage and other organ-specific effects.

Metabolic Pathways

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates . These intermediates can further react with cellular components, leading to changes in metabolic flux and metabolite levels. The metabolic pathways of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine are complex and involve multiple steps and interactions with various biomolecules.

Transport and Distribution

The transport and distribution of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine can influence its biological activity and the extent of its effects on cellular function.

Subcellular Localization

The subcellular localization of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine within cells can affect its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

7-nitroso-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c11-8-10-4-3-9-2-1-7-6(9)5-10/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQPBIDYLCHJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2CN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531781 | |

| Record name | 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91476-88-9 | |

| Record name | 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

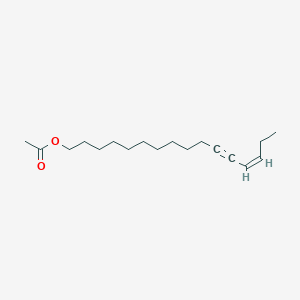

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1367367.png)

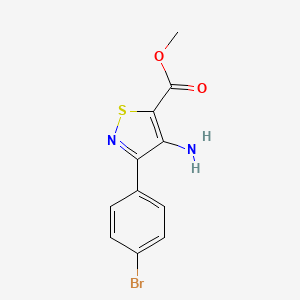

![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)